Structural Differentiation: N-Benzyl Substituent Versus Closest Commercial Analogs
The target compound is distinguished from its closest commercially cataloged analogs exclusively by the identity of the N-terminal acetamide substituent. The benzyl group (‒CH₂‒C₆H₅) present in CAS 1114835-52-7 is replaced by N-(4-fluorophenyl) in CAS 1114835-58-3, N-(4-methoxyphenyl) in the CCR1 antagonist analog, N-(2H-1,3-benzodioxol-5-yl) in CAS 1114835-59-4, and N-(4-methylbenzyl) in CAS 1114835-55-0 . In the published 2-(quinolin-4-yloxy)acetamide anti-TB series, the nature of the amide substituent was found to be a key SAR driver: replacing a simple N-benzyl group with substituted benzyl or heterocyclic variants resulted in MIC value changes spanning from 0.05 μM to >10 μM, with concomitant variation in cytotoxicity (Vero cell IC₅₀ from ≥20 μM to <5 μM) [1]. No direct head-to-head bioactivity comparison between the target compound and these specific analogs has been published.
| Evidence Dimension | N-terminal acetamide substituent identity |
|---|---|
| Target Compound Data | Benzyl (‒CH₂‒C₆H₅); MW = 386.4 g·mol⁻¹; clogP (calculated) ≈ 4.8 |
| Comparator Or Baseline | CAS 1114835-58-3: N-(4-fluorophenyl); CAS 1114835-59-4: N-(2H-1,3-benzodioxol-5-yl); CAS 1114835-55-0: N-(4-methylbenzyl); N-(4-methoxyphenyl) analog |
| Quantified Difference | Molecular weight difference of 18–34 Da; hydrogen-bond donor count preserved; lipophilicity modulated by substituent polarity |
| Conditions | Structural comparison based on PubChem records and vendor catalog data; no comparative bioassay available |
Why This Matters
The N-benzyl substituent confers a distinct lipophilicity–hydrogen bonding balance that, based on class SAR, is expected to affect both target engagement and off-target liability; selection of this specific analog for screening libraries should be based on a deliberate SAR hypothesis rather than casual substitution.
- [1] Pissinate, K.; Villela, A.D.; Rodrigues-Junior, V.S.; et al. 2-(Quinolin-4-yloxy)acetamides Are Active against Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis Strains. ACS Med. Chem. Lett. 2016, 7(3), 235–239. View Source
